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Compound of Interest

Compound Name: Spiroxamine-d4

Cat. No.: B13843081 Get Quote

Disclaimer: This document provides a comprehensive toxicological profile of Spiroxamine.

Specific toxicological studies on Spiroxamine-d4 are not publicly available. As Spiroxamine-
d4 is a deuterated isotopologue of Spiroxamine, its toxicological properties are presumed to be

closely analogous to those of the parent compound. The data herein, therefore, pertains to

Spiroxamine and serves as a robust surrogate for the toxicological assessment of

Spiroxamine-d4 for research and drug development purposes.

Executive Summary
Spiroxamine, a spiroketalamine fungicide, acts by inhibiting sterol biosynthesis in fungi[1][2]. In

laboratory studies involving mammalian species, the primary target organ for toxicity is the liver,

with repeated exposure leading to hepatotoxicity[3][4]. Spiroxamine exhibits moderate acute

oral toxicity and is a skin irritant and sensitizer[5]. There is no evidence of carcinogenicity or

mutagenicity in standard assays. Developmental toxicity has been observed at maternally toxic

doses. This guide summarizes the key toxicological findings for Spiroxamine, providing detailed

experimental protocols for major assays and visual representations of experimental workflows

and putative signaling pathways.

Quantitative Toxicological Data
The following tables summarize the quantitative data from various toxicological studies on

Spiroxamine.
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Species Route Endpoint
Value
(mg/kg bw)

Classificati
on

Reference

Rat Oral LD50 >500
Harmful if

swallowed

Rat Dermal LD50 1,068

Harmful in

contact with

skin

Rat Inhalation LC50 (4h) 1.98 mg/L
Harmful if

inhaled

Mouse Oral TDLo

2,232 (90

days,

continuous)

-

Table 1: Acute Toxicity of Spiroxamine

Subchronic and Chronic Toxicity
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Species Duration
Study
Type

NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key
Effects at
LOAEL

Referenc
e

Rat 90-Day
Oral

(dietary)

M: 9.3, F:

13.2

M: 54.9, F:

75.1

Decreased

body

weight,

hyperkerat

osis of

esophagus

and

forestomac

h

Dog 13-Week
Oral

(dietary)

M: 16.9, F:

21.29
-

Liver

effects

Rat 2-Year

Chronic/Ca

rcinogenicit

y

M: 4.22, F:

5.67
-

Esophagus

and urinary

bladder

effects

Table 2: Subchronic and Chronic Toxicity of Spiroxamine
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Assay Test System
Metabolic
Activation

Result Reference

Ames Test S. typhimurium With & Without Negative

Unscheduled

DNA Synthesis
Rat Hepatocytes - Negative

In vivo

Micronucleus
Mouse - Negative

Chromosome

Aberration
CHO Cells - Negative

Forward

Mutation
CHO Cells - Negative

Table 3: Genotoxicity Profile of Spiroxamine

Carcinogenicity
Species Study Duration Finding Reference

Rat 2-Year
No evidence of

oncogenic potential

Mouse -
No evidence of

oncogenic potential

Table 4: Carcinogenicity of Spiroxamine

Reproductive and Developmental Toxicity
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Species Study Type
NOAEL (mg/kg
bw/day)

Effects Reference

Rat
2-Generation

Reproduction

Parental: 10.8,

Offspring: 10.8

At high doses,

parental toxicity

and offspring

effects

(decreased litter

size and survival)

were observed.

Rat

Prenatal

Developmental

(Oral)

Maternal: 30,

Developmental:

30

Delayed

ossification and

reduced fetal

weights at

maternally toxic

doses.

Rabbit

Prenatal

Developmental

(Oral)

Maternal: 20,

Developmental:

20

No treatment-

related effects on

development.

Table 5: Reproductive and Developmental Toxicity of Spiroxamine

Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on

standard OECD guidelines.

Acute Oral Toxicity (OECD 423)
The acute oral toxicity is determined using the Acute Toxic Class Method. This stepwise

procedure uses a small number of animals per step.

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant

females are used. Animals are acclimatized for at least 5 days.
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Housing and Feeding: Animals are housed individually with controlled temperature, humidity,

and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube. The volume administered should not exceed 1 mL/100g body weight for

rodents.

Procedure: A stepwise procedure is used with 3 animals of a single sex per step. The starting

dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of

the first step determines the next dose level.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days. A gross necropsy is performed on all animals at the end of the

study.

Dermal Irritation (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.

Test Animals: Albino rabbits are typically used.

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

Application: A 0.5 g or 0.5 mL of the test substance is applied to a small area (approx. 6 cm²)

of skin and covered with a gauze patch and semi-occlusive dressing.

Exposure: The exposure duration is typically 4 hours.

Observation: After exposure, the patch is removed, and the skin is examined for erythema

and edema at 1, 24, 48, and 72 hours after patch removal. The degree of skin reaction is

scored.

Bacterial Reverse Mutation Assay (Ames Test, OECD
471)
This in vitro assay is used to detect gene mutations.
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Test System: Several strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for a specific amino acid (e.g., histidine) are used.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix from rat liver) to mimic mammalian metabolism.

Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together.

The mixture is then plated on a minimal agar medium lacking the required amino acid.

Scoring: The plates are incubated for 48-72 hours. A positive result is indicated by a dose-

related increase in the number of revertant colonies (colonies that have mutated back to

being able to synthesize the amino acid) compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in vivo.

Test Animals: Typically, mice or rats are used.

Dose Administration: The test substance is administered to the animals, usually via oral

gavage or intraperitoneal injection, at three dose levels.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals

after treatment (e.g., 24 and 48 hours).

Analysis: The collected cells are smeared on slides, stained, and analyzed for the presence

of micronuclei in polychromatic erythrocytes. A statistically significant, dose-dependent

increase in the frequency of micronucleated cells indicates a positive result.

Visualizations
Experimental Workflow: In Vivo Micronucleus Assay
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Caption: Workflow for an in vivo micronucleus assay.
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Caption: Proposed pathway for Spiroxamine hepatotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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